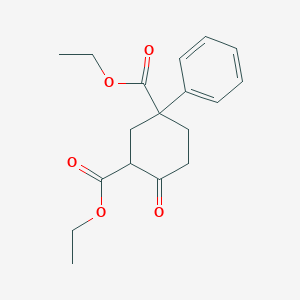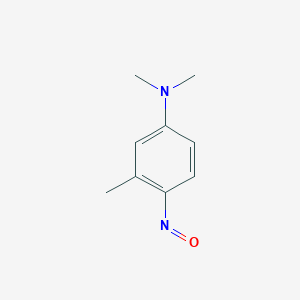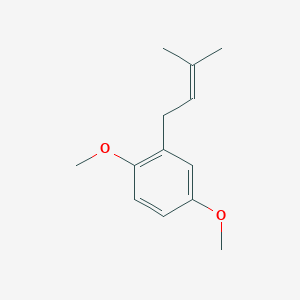
1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)-: is an organic compound with the molecular formula C13H18O2 It is a derivative of benzene, featuring two methoxy groups and a 3-methyl-2-buten-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- can be achieved through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications. Research into its potential therapeutic effects is ongoing .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymers .
Mechanism of Action
The mechanism by which BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- exerts its effects involves interactions with various molecular targets. The methoxy groups and the alkyl chain can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: A simpler derivative with only two methoxy groups.
1,4-Dimethoxy-2-methylbenzene: Similar structure but with a methyl group instead of the 3-methyl-2-buten-1-yl substituent.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with a different alkyl substituent.
Uniqueness: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is unique due to the presence of both methoxy groups and the 3-methyl-2-buten-1-yl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
79233-13-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h5,7-9H,6H2,1-4H3 |
InChI Key |
PWTDGJPYEZAUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


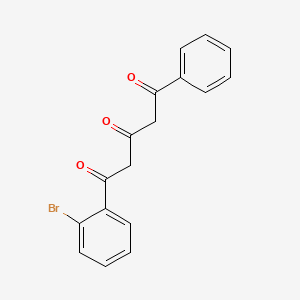
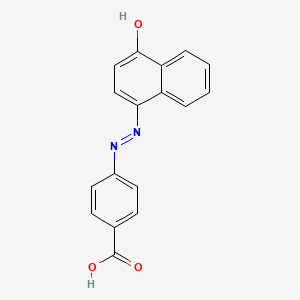
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
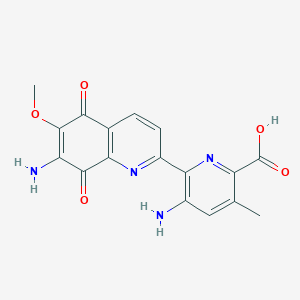

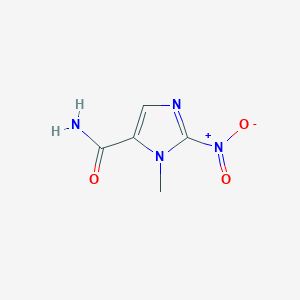
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
